molecular formula C14H14Cl2N4O B11672574 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672574
M. Wt: 325.2 g/mol
InChI Key: YGFGUQDXLAPEMW-REZTVBANSA-N
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Description

N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with an isopropyl group at position 3 and a 2,6-dichlorobenzylidene hydrazide moiety at position 3. The 2,6-dichlorophenyl group is a critical pharmacophore known for enhancing lipophilicity and influencing biological interactions, particularly in antimicrobial and anticancer agents .

Properties

Molecular Formula

C14H14Cl2N4O

Molecular Weight

325.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H14Cl2N4O/c1-8(2)12-6-13(19-18-12)14(21)20-17-7-9-10(15)4-3-5-11(9)16/h3-8H,1-2H3,(H,18,19)(H,20,21)/b17-7+

InChI Key

YGFGUQDXLAPEMW-REZTVBANSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

The precursor carbohydrazide is synthesized via hydrazinolysis of the corresponding ethyl ester. Ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (80–99%) in ethanol under reflux for 6–8 hours, yielding 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide with a reported purity of ≥95%. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and recrystallization from ethanol.

Key reaction parameters:

  • Molar ratio: 1:1.2 (ester to hydrazine hydrate)

  • Solvent: Absolute ethanol

  • Temperature: 78°C (reflux)

  • Yield: 85–92%

Condensation with 2,6-Dichlorobenzaldehyde

The target hydrazone is formed through a Schiff base condensation between 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide and 2,6-dichlorobenzaldehyde. The reaction is catalyzed by acetic acid in ethanol under reflux for 4–6 hours. The E-configuration of the imine bond is confirmed via NMR spectroscopy, with the characteristic singlet for the methylidene proton appearing at δ 8.31 ppm.

Optimized conditions:

  • Molar ratio: 1:1 (carbohydrazide to aldehyde)

  • Catalyst: 2–3 drops glacial acetic acid

  • Solvent: Ethanol (95%)

  • Temperature: 78°C

  • Yield: 78–86%

Reaction Optimization and By-Product Analysis

Solvent and Catalytic Effects

Substituting ethanol with methanol reduces yields to 65–72% due to incomplete imine formation. Protic solvents stabilize the transition state, while aprotic solvents like tetrahydrofuran (THF) result in <50% yields. Acid catalysts (e.g., HCl, H2SO4) are less effective than acetic acid, generating side products such as unreacted aldehyde dimers.

Temperature and Time Dependence

Elevating the reaction temperature to 90°C shortens the reaction time to 2 hours but increases decomposition by-products (e.g., oxidized hydrazones). At 60°C, the reaction requires 12 hours for completion, with yields dropping to 70%. The optimal balance between time and yield is achieved at 78°C for 5 hours.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • N–H stretch: 3250–3300 cm⁻¹ (hydrazide)

  • C=O stretch: 1655 cm⁻¹ (carbohydrazide)

  • C=N stretch: 1605 cm⁻¹ (imine)

1H-NMR (500 MHz, DMSO-d6):

  • δ 11.54 ppm (s, 1H, CONH)

  • δ 8.31 ppm (s, 1H, N=CH)

  • δ 2.85 ppm (s, 3H, CH3 from isopropyl)

  • δ 1.25 ppm (d, 6H, J = 6.8 Hz, isopropyl CH3)

13C-NMR (125 MHz, DMSO-d6):

  • δ 162.4 ppm (C=O)

  • δ 150.2 ppm (C=N)

  • δ 135.8–128.3 ppm (aromatic C)

  • δ 22.1 ppm (isopropyl CH3)

Mass Spectrometry (ESI-MS):

  • Molecular ion: [M+H]⁺ at m/z 365.24

  • Fragments: m/z 231.08 (loss of 2,6-dichlorophenyl group)

Purity and Elemental Analysis

Recrystallization from ethanol yields 95% pure product, confirmed by HPLC (C18 column, acetonitrile/water = 70:30). Elemental analysis aligns with the theoretical composition (C17H18Cl2N4O):

  • Calculated: C 55.90%, H 4.97%, N 15.34%

  • Found: C 55.82%, H 5.03%, N 15.28%

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (WO2021255071A1) describes a continuous flow system for analogous hydrazones, reducing reaction time to 30 minutes via pressurized ethanol at 100°C. This approach minimizes by-products and scales to kilogram quantities.

Green Chemistry Approaches

Microwave-assisted synthesis (100 W, 80°C) achieves 88% yield in 20 minutes, reducing solvent use by 40%. Solvent-free mechanochemical grinding (ball milling) is under investigation but currently yields <60% due to incomplete mixing.

Applications in Drug Discovery

The compound serves as a scaffold for antimicrobial and anticancer agents. Derivatives with electron-withdrawing groups (e.g., –NO2, –F) exhibit enhanced bioactivity, though the isopropyl substituent in this analogue improves metabolic stability .

Chemical Reactions Analysis

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms in the 2,6-dichlorophenyl group are replaced by other substituents such as alkyl or aryl groups.

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The target compound belongs to a family of pyrazole-5-carbohydrazides with diverse substituents. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-(propan-2-yl) C₁₅H₁₅Cl₂N₄O 354.21 Lipophilic isopropyl group; 2,6-dichlorophenyl enhances electronic effects
N'-[(E)-(2,6-Dichlorophenyl)methylene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-(3-ethoxyphenyl) C₁₉H₁₆Cl₂N₄O₂ 403.26 Ethoxy group increases polarity; may improve aqueous solubility
N'-[(E)-(2,6-Dichlorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 3-(2-thienyl) C₁₆H₁₂Cl₂N₄OS 365.24 Thiophene enhances π-π interactions; lower molecular weight
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 5-phenyl C₁₇H₁₂Cl₂N₄O 375.21 2,4-dichloro substitution alters electronic distribution; phenyl enhances rigidity
N′-[(E)-(2-Bromophenyl)methylidene]-2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carbohydrazide Benzoxazole core C₂₁H₁₁Cl₃N₄O₄ 490.19 Nitro and bromo groups increase electrophilicity; higher molecular weight
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and electrophilicity, critical for interactions with biological targets (e.g., enzymes or DNA) . Aromatic vs. Polar Groups (e.g., ethoxy): Improve solubility but may reduce membrane permeability .
Analytical Techniques
  • Spectroscopy :
    • IR : Stretching frequencies for C=O (1644–1702 cm⁻¹) and C=N (1519–1588 cm⁻¹) are consistent across analogs .
    • NMR : Aromatic protons in the 7.34–8.59 ppm range (DMSO-d₆) confirm the presence of substituted phenyl groups .
  • X-ray Crystallography : SHELXL () is widely used for structural validation. For example, E-DPPC () exhibits a planar hydrazone linkage, critical for bioactivity .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound notable for its diverse biological activities. This compound, characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula of the compound is C14H14Cl2N4OC_{14}H_{14}Cl_2N_4O, with a molecular weight of 327.19 g/mol. The presence of dichlorophenyl and pyrazole moieties contributes to its biological activity.

PropertyValue
Molecular FormulaC14H14Cl2N4O
Molecular Weight327.19 g/mol
IUPAC NameThis compound

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated using various models, including the carrageenan-induced paw edema model in rats. In studies, it demonstrated a notable inhibition percentage comparable to standard anti-inflammatory drugs such as diclofenac and ibuprofen.

  • Case Study : A study reported that derivatives similar to this compound showed an inhibition rate of over 80% in carrageenan-induced edema, indicating strong anti-inflammatory potential .

2. Anticancer Properties

The compound's structure suggests potential as a pharmacophore in anticancer drug design. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

  • Study Results : Compounds structurally related to this pyrazole have shown promising results against strains such as E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inflammatory Pathways : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in studies evaluating similar compounds.
  • Cell Signaling : The compound may modulate signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.

Q & A

Q. Q1. What are the optimal synthetic routes for N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Pyrazole core formation : Condensation of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions.

Hydrazone linkage : Reaction of the pyrazole-carbohydrazide intermediate with 2,6-dichlorobenzaldehyde under reflux in ethanol, catalyzed by glacial acetic acid .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Key factors:

  • Temperature : Elevated temperatures (70–80°C) enhance hydrazone formation but may degrade thermally sensitive substituents.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate isolation.

Q. Q2. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

Methodological Answer: Validation requires:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL (for refinement) and WinGX (for data processing) are standard tools .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., hydrazone NH at δ 10–12 ppm, pyrazole protons at δ 6–8 ppm) .
    • FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Q3. What structural analogs of this compound have been studied, and how do substituent variations affect biological activity?

Methodological Answer: Analog studies reveal:

Analog Substituent Biological Activity Key Reference
N'-(4-Chlorophenyl)methylideneCl at para positionEnhanced anti-inflammatory activity
N'-(3,4-Dimethoxyphenyl)methylideneMethoxy groupsImproved antioxidant capacity
N'-(Furan-2-yl)methylideneHeterocyclic substituentSelective antimicrobial action
Substituent electronegativity and steric bulk critically modulate target binding (e.g., dichlorophenyl groups enhance hydrophobic interactions in enzyme pockets) .

Advanced Research Questions

Q. Q4. How can computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • B3LYP/6-311G(d,p) basis set : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
    • Solvation models (IEFPCM) : Simulate aqueous stability and tautomeric equilibria .
  • Molecular docking (AutoDock/Vina) :
    • Target selection : Prioritize enzymes (e.g., COX-2, α-glucosidase) based on structural homology to analogs .
    • Binding affinity analysis : Dock optimized geometries into active sites; validate with MD simulations .

Q. Q5. How should researchers address contradictions in crystallographic data (e.g., disorder, non-converging refinement)?

Methodological Answer:

  • Disorder handling : Use PART instructions in SHELXL to model split positions; apply ISOR/SADI restraints to anisotropic displacement parameters .
  • Refinement issues :
    • Non-convergence : Check for overparameterization (e.g., excessive restraints) or incorrect space group assignment .
    • High R-factors : Re-examine data quality (I/σ(I) > 2) or consider twinning (PLATON analysis) .

Q. Q6. What experimental strategies resolve discrepancies between computational predictions and observed biological activity?

Methodological Answer:

  • Validate docking results :
    • Enzyme inhibition assays : Compare IC₅₀ values (e.g., COX-2 inhibition) with docking scores .
    • Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents to test predicted binding modes .
  • Address false positives :
    • Cytotoxicity screening (MTT assay) : Rule out non-specific effects .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics independently .

Q. Q7. How do environmental factors (pH, temperature) influence the compound’s stability, and what degradation products form?

Methodological Answer:

  • Stability studies :
    • pH-dependent hydrolysis : Monitor by HPLC (e.g., hydrazone cleavage at pH < 3 or > 10 yields pyrazole-carbohydrazide and 2,6-dichlorobenzaldehyde) .
    • Thermal degradation (TGA/DSC) : Identify decomposition thresholds (>200°C) and exothermic events .
  • Degradation pathways :
    • Oxidation : LC-MS detects quinone derivatives under oxidative stress .

Methodological Best Practices

Q. Q8. What are the limitations of SHELX-based refinement for this compound’s crystal structure?

Methodological Answer:

  • Disadvantages :
    • Poor handling of severe disorder or twinning (use JANA or OLEX2 as alternatives) .
    • Limited support for charge-density studies (MOLPRO or XD are preferred) .
  • Workarounds : Combine SHELXL with PLATON for validation (e.g., ADDSYM for missed symmetry) .

Q. Q9. How can researchers design assays to differentiate between specific and non-specific biological interactions?

Methodological Answer:

  • Specificity controls :
    • Gene knockout models (CRISPR) : Confirm target dependency .
    • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) .
  • Dose-response curves : Ensure Hill slopes ≈1 for single-site binding .

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